molecular formula C6H5NO2 B1334993 5-(Hydroxymethyl)furan-2-carbonitrile CAS No. 89149-70-2

5-(Hydroxymethyl)furan-2-carbonitrile

Cat. No. B1334993
Key on ui cas rn: 89149-70-2
M. Wt: 123.11 g/mol
InChI Key: XAOLIZQQNMUXQB-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

A solution of the ester from step 1 (0.098 g, 0.652 mmol), in ethanol (2.5 ml) at 0° C. was treated with sodium borohydride (0.11 g, 2.936 mmol) and the reaction was stirred for 2 hrs. Saturated NH4Cl solution (1 ml) was added and the aqueous extracted with diethylether. The combined extracts were dried (MgSO4) and evaporated in vacuo. The residue was chromatographed (silica gel, diethylether) to afford the title compound.
Name
Quantity
0.098 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=1)=O.[BH4-].[Na+].[NH4+].[Cl-]>C(O)C>[OH:2][CH2:3][C:5]1[O:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.098 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)C#N
Name
Quantity
0.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, diethylether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(O1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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